molecular formula C7H12N2 B3125451 5-methyl-1-propyl-1H-pyrazole CAS No. 32493-03-1

5-methyl-1-propyl-1H-pyrazole

Cat. No.: B3125451
CAS No.: 32493-03-1
M. Wt: 124.18 g/mol
InChI Key: QSXMOLQKFYLQAJ-UHFFFAOYSA-N
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Description

5-methyl-1-propyl-1H-pyrazole is a versatile heterocyclic compound belonging to the pyrazole chemical class, which is widely recognized for its significant role in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively investigated for their antimicrobial properties, with some analogues demonstrating potent activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Researchers value this compound primarily as a fundamental synthetic intermediate or a core scaffold. It can be functionalized at various positions on the pyrazole ring to create a diverse library of molecules for structure-activity relationship (SAR) studies and high-throughput screening . While the specific mechanism of action for this base molecule is dependent on its final derivatization, related pyrazole-based compounds have been shown to target bacterial proteins such as dihydrofolate reductase (DHFR), disrupting essential metabolic processes in microorganisms . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-6-9-7(2)4-5-8-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMOLQKFYLQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307405
Record name 5-Methyl-1-propyl-1H-pyrazole
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32493-03-1
Record name 5-Methyl-1-propyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32493-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-propyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Formation

The synthesis of 5-methyl-1-propyl-1H-pyrazole, like many N-substituted pyrazoles, can be achieved through several established routes. A common and direct method is the N-alkylation of 5-methyl-1H-pyrazole with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. mdpi.com This reaction typically proceeds via deprotonation of the pyrazole (B372694) nitrogen followed by nucleophilic attack on the alkyl halide.

Another versatile approach is the Knorr pyrazole synthesis, which would involve the cyclocondensation of a suitable 1,3-dicarbonyl compound with propylhydrazine. The regioselectivity of this reaction, determining whether the 3-methyl or 5-methyl isomer is formed, can be influenced by the reaction conditions and the nature of the substituents.

More modern and efficient methods for N-alkylation are also being developed, including catalyst-free Michael additions and reactions using trichloroacetimidate (B1259523) electrophiles under acidic conditions. mdpi.comacs.org These newer methods often offer improved yields and regioselectivity. acs.org

Physical and Chemical Properties

The physical and chemical properties of 5-methyl-1-propyl-1H-pyrazole are detailed in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

PropertyValue
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Boiling Point 185.3±9.0 °C at 760 mmHg
Density 0.9±0.1 g/cm³
Flash Point 65.2±11.7 °C
LogP 1.83
pKa (Predicted) 2.55±0.10

This data is compiled from various chemical databases and predictive models.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is considered a π-excessive system, making it reactive towards electrophiles. researchgate.net Theoretical calculations and experimental evidence for various pyrazole derivatives consistently show that electrophilic substitution occurs preferentially at the C4 position. rrbdavc.orgcdnsciencepub.com This is because the intermediates formed by attack at C4 are more stable than those formed by attack at the C3 or C5 positions, which would place a positive charge on an unstable azomethine intermediate. rrbdavc.org

For 5-methyl-1-propyl-1H-pyrazole, the C4 position is unsubstituted and thus the primary site for electrophilic attack. The N1-propyl group and the C5-methyl group are primarily electron-donating, which should activate the ring towards substitution. However, the N2 (pyridine-like) nitrogen acts as an electron-withdrawing group, deactivating the ring compared to pyrrole. researchgate.net

Common electrophilic substitution reactions applicable to pyrazoles include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) at the C4 position. researchgate.netcdnsciencepub.com The reaction with "acetyl nitrate" (nitric acid in acetic anhydride) is also effective for achieving 4-nitration. cdnsciencepub.com

Bromination: Reaction with bromine in a solvent like chloroform (B151607) results in selective bromination at the C4 position. cdnsciencepub.com

Acylation: Friedel-Crafts acylation can introduce an acyl group at C4, though the conditions must be carefully chosen due to the basicity of the pyrazole ring. cdnsciencepub.com

The regioselectivity is highly dependent on the reaction conditions. For instance, nitration of 1-phenylpyrazole (B75819) with mixed acids can lead to substitution on the phenyl ring, indicating that in strongly acidic media, the pyrazole ring can be deactivated by protonation. cdnsciencepub.com

Table 1: Predicted Electrophilic Substitution Reactions

Reaction Reagent Predicted Product Reference
Nitration HNO₃ / H₂SO₄ 5-methyl-4-nitro-1-propyl-1H-pyrazole researchgate.netcdnsciencepub.com
Bromination Br₂ / CHCl₃ 4-bromo-5-methyl-1-propyl-1H-pyrazole cdnsciencepub.com
Acylation RCOCl / AlCl₃ 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone cdnsciencepub.com

Nucleophilic Reactivity and Ring Transformations

The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, certain positions can exhibit electrophilic character. The C3 and C5 positions are considered electrophilic and can be susceptible to nucleophilic attack, particularly if the ring is activated by strongly electron-withdrawing substituents. mdpi.commdpi.com In this compound, the presence of electron-donating alkyl groups makes direct nucleophilic attack on the ring carbons unlikely without prior modification (e.g., halogenation).

Nucleophilic reactivity is more commonly observed in the following ways:

N-Alkylation: While the N1 position is already substituted with a propyl group, the pyridine-like N2 nitrogen can act as a nucleophile. It can be alkylated with alkyl halides to form a quaternary pyrazolium (B1228807) salt. rrbdavc.org

Deprotonation/Metalation: Although less common for N-alkylated pyrazoles, a strong base could potentially deprotonate the C5-methyl group, creating a carbanion that can act as a nucleophile in subsequent reactions. researchgate.net

Ring Transformations: Pyrazole rings can undergo transformations under specific conditions, though this is less common than for other heterocycles. For instance, some pyrazole derivatives can be converted to other heterocyclic systems like pyrimidines or pyridines through complex multi-step sequences often involving ring-opening and re-cyclization.

Oxidation and Reduction Chemistry of this compound

Oxidation and reduction reactions in organic chemistry involve a change in the oxidation state of carbon atoms, typically through the gain or loss of bonds to oxygen or hydrogen. numberanalytics.comlibretexts.orgmasterorganicchemistry.com

Oxidation: The pyrazole ring is relatively stable to oxidation. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can lead to ring cleavage or modification of the substituents. sciencepublishinggroup.comrsc.org A kinetic study on the oxidation of a pyrazole derivative by permanganate indicated the formation of a complex intermediate which then decomposes. sciencepublishinggroup.com Ozonolysis of pyrazole itself has been shown to yield products like glyoxal (B1671930) and formate, suggesting cleavage of the ring. rsc.orgrsc.org The alkyl side chains are more susceptible to oxidation. The propyl group could potentially be oxidized at the benzylic-like position adjacent to the ring, while the methyl group could be oxidized to a carboxylic acid under harsh conditions.

Reduction: The aromatic pyrazole ring is generally resistant to reduction under typical catalytic hydrogenation conditions that would reduce a simple alkene. More forceful conditions are required. Reduction typically refers to the addition of hydrogen or the removal of heteroatoms. In the context of this compound, which lacks reducible functional groups like nitro or carbonyl groups, reduction would primarily involve the pyrazole ring itself, which is a difficult transformation.

Reactions Involving the Methyl and Propyl Substituents

The reactivity of the alkyl substituents is influenced by the pyrazole ring.

Methyl Group (C5): The C5-methyl group can undergo reactions typical of alkylarenes. It can be halogenated under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator). As mentioned, it can also be deprotonated with a very strong base to form a nucleophilic anion. researchgate.net

Propyl Group (N1): The N-propyl group is generally unreactive. The C-H bonds are standard sp³ hybridized bonds. Severe oxidation could potentially cleave it or introduce functionality, but selective reactions are difficult. A notable reaction involving N-alkyl groups is dealkylation, which has been observed in reactions of some 1,1-dialkylhydrazines with 1,3-dielectrophilic substrates, proceeding through a charged intermediate that is attacked by a nucleophile. researchgate.net

Tautomerism and its Impact on Reactivity

Tautomerism is a key feature of N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogens (annular tautomerism). mdpi.comnih.gov This equilibrium can significantly influence the compound's reactivity and spectroscopic properties. nih.gov

However, in This compound , the nitrogen at position 1 is substituted with a propyl group. This prevents annular tautomerism . The structure is fixed, and there is no equilibrium between different tautomeric forms. This has several consequences:

Simplified Reactivity: The absence of tautomerism means that reaction outcomes are more predictable. There is no ambiguity about which nitrogen is protonated or which tautomer is reacting.

Unambiguous Spectroscopy: NMR spectra are simpler. In N-unsubstituted pyrazoles, rapid proton exchange on the NMR timescale can lead to averaged signals for the C3 and C5 carbons. nih.gov For this compound, distinct signals for all carbons are expected.

No Tautomer-Dependent Properties: Properties that depend on which tautomer is present, such as hydrogen bonding patterns in the solid state, are fixed. rsc.org For N-H pyrazoles, the tautomer present in the solid state is often the one that forms the most stable hydrogen-bonding network. rsc.orgnih.gov

While the compound itself is not tautomeric, understanding this phenomenon is crucial when comparing its reactivity to N-unsubstituted pyrazoles. For example, the regioselectivity of N-alkylation is a major consideration in the synthesis of such compounds, with outcomes dependent on steric and electronic factors of existing substituents. acs.orgnih.gov

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide quantitative data on reaction rates and are essential for elucidating reaction mechanisms. For pyrazole derivatives, kinetic studies have been performed for various reactions:

Oxidation: The oxidation of a methylaminopyrazole derivative with permanganate was found to be first-order with respect to the oxidant and fractional-order with respect to the pyrazole, suggesting the formation of a pre-equilibrium complex. sciencepublishinggroup.com The activation parameters (ΔH‡, ΔS‡, ΔG‡) were calculated to support the proposed multi-step mechanism involving a rate-determining decomposition of the intermediate complex. sciencepublishinggroup.com

Ozonation: The reaction of pyrazole with ozone was found to be moderately fast, with an apparent second-order rate constant of 56 M⁻¹s⁻¹ at pH 7. rsc.org Such studies help predict the environmental fate of these compounds.

Substitution: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict reactivity. For instance, DFT can map electron density to identify reactive sites and calculate the stabilization energy of transition states (TS) to explain regioselectivity in substitution reactions. The difference in regioisomeric ratios can be used to estimate the difference in transition state stabilization energy using the Arrhenius equation. acs.org

For this compound, a comprehensive kinetic analysis of its electrophilic substitution reactions (e.g., nitration or bromination) would involve monitoring the disappearance of the reactant or the appearance of the product over time under pseudo-first-order conditions. This would allow for the determination of rate constants and the investigation of substituent effects by comparing its reaction rate to other substituted pyrazoles. Hammett plots could be used to correlate reaction rates with the electronic properties of substituents, providing insight into the transition state of the rate-determining step. tandfonline.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. acs.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently used to optimize the molecular structures of pyrazole (B372694) derivatives. researchgate.netresearchgate.net Such calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface.

For 5-methyl-1-propyl-1H-pyrazole, geometry optimization would reveal key structural parameters. The pyrazole ring is expected to be largely planar, reflecting its aromatic character. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles. Comparisons between theoretical and experimental values, often obtained from X-ray crystallography for similar molecules, generally show good agreement, validating the chosen computational model. nih.gov For instance, in related pyrazole structures, calculated bond lengths for C-C, C-N, and N-N bonds within the pyrazole ring are typically found to be very close to their experimental counterparts. nih.gov

Table 1: Predicted Geometric Parameters for a Pyrazole Ring System

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
N1-N2 1.35 - 1.38 -
N2-C3 1.32 - 1.35 -
C3-C4 1.40 - 1.44 -
C4-C5 1.37 - 1.41 -
C5-N1 1.36 - 1.39 -
C5-N1-N2 - 111 - 113
N1-N2-C3 - 105 - 107
N2-C3-C4 - 110 - 112
C3-C4-C5 - 104 - 106
C4-C5-N1 - 107 - 109

Note: These are typical values for pyrazole ring systems based on computational studies of related derivatives. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ajchem-a.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller energy gap suggests higher reactivity and lower stability. nih.gov

In pyrazole derivatives, the HOMO is typically localized on the pyrazole ring and any electron-donating substituents, while the LUMO is distributed across the ring system and any electron-withdrawing groups. nih.gov For this compound, the HOMO would likely have significant contributions from the pyrazole ring's π-system and the methyl group. The LUMO would also be centered on the aromatic ring. The HOMO-LUMO energy gap provides insights into the molecule's electronic properties and susceptibility to electronic excitation. derpharmachemica.com

Table 2: Representative FMO Data for Pyrazole Derivatives

Parameter Typical Value (eV) Significance
EHOMO -6.0 to -7.0 Electron-donating ability
ELUMO -1.0 to -2.0 Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.0 to 5.5 Chemical reactivity, kinetic stability nih.gov

Note: Values are illustrative based on DFT studies of various pyrazole compounds. nih.govderpharmachemica.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays different colors on the electron density surface to represent the electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack.

Green Regions: Indicate neutral potential.

For this compound, the MEP map would show the most negative potential (red) localized around the sp²-hybridized nitrogen atom at position 2 (the "pyridine-like" nitrogen), making it the primary site for protonation and electrophilic attack. mdpi.com The regions around the hydrogen atoms of the alkyl groups and the pyrazole ring would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interactions. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Mulliken Population Analysis and Charge Distribution Studies

Mulliken population analysis is a method for calculating partial atomic charges, which provides a quantitative measure of the electron distribution within a molecule. uni-muenchen.dewikipedia.org These charges are calculated by partitioning the electron density among the atoms based on the molecular orbitals. uni-muenchen.de Although known to be sensitive to the basis set used, this analysis offers a qualitative understanding of the electronic landscape. uni-muenchen.dewikipedia.org

In this compound, the analysis would likely show that the nitrogen atoms are negatively charged, with the N2 atom being more negative than the N1 atom due to its "pyridine-like" character. The carbon atoms in the pyrazole ring would exhibit varied charges, influenced by their connectivity to the heteroatoms and substituents. The hydrogen atoms are expected to carry a positive charge. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Table 3: Illustrative Mulliken Atomic Charges for a Substituted Pyrazole

Atom Typical Charge (a.u.)
N1 -0.15 to -0.25
N2 -0.25 to -0.35
C3 +0.10 to +0.20
C4 -0.10 to -0.20
C5 +0.15 to +0.25

Note: These values are representative and depend heavily on the specific molecule, substituents, and the computational method and basis set employed.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com For pyrazoles, theoretical studies can investigate various reactions, including electrophilic substitution, cycloadditions, and tautomeric equilibria. mdpi.comacs.org

Using DFT, researchers can map the potential energy surface of a reaction. Locating a transition state—a first-order saddle point on this surface—is key to understanding the reaction's kinetics. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For instance, studies on the tautomerism of N-unsubstituted pyrazoles have used DFT to calculate the energy barriers for proton transfer, often involving solvent molecules to model realistic conditions. mdpi.com For this compound, mechanism studies could explore reactions like electrophilic aromatic substitution at the C4 position, with calculations helping to predict the regioselectivity and the structure of the transition state involved.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate ¹H and ¹³C NMR chemical shifts. Theoretical predictions, when compared with experimental spectra, help in the unambiguous assignment of signals, especially for complex molecules.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to specific vibrational modes (e.g., C-H stretch, C=N stretch). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental IR spectra due to the neglect of anharmonicity and basis set imperfections.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correlate with the position and intensity of bands in the experimental UV-Vis spectrum.

Table 4: Computationally Predicted Spectroscopic Data (Illustrative)

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (δ, ppm) - Pyrazole H4 5.8 - 6.2
¹³C NMR Chemical Shift (δ, ppm) - Pyrazole C4 105 - 110
IR Vibrational Frequency (cm⁻¹) - C=N stretch 1450 - 1550
UV-Vis λmax (nm) 210 - 230

Note: These are representative values for pyrazole systems. Specific calculations for this compound are required for precise predictions.

Conformational Analysis of the 1-Propyl Substituent

The 1-propyl group attached to the pyrazole ring is not rigid and can adopt various conformations due to rotation around its single bonds (N1-C_propyl and C-C_propyl). Conformational analysis involves identifying the different possible spatial arrangements (conformers) and determining their relative stabilities. libretexts.org

Computational methods can be used to perform a potential energy scan by systematically rotating the dihedral angles of the propyl group. This allows for the identification of energy minima, which correspond to stable conformers (e.g., anti, gauche), and energy maxima, which correspond to transition states between them. For the 1-propyl substituent, the orientation relative to the pyrazole ring is critical. Steric hindrance between the propyl group and the methyl group at position 5 can influence the preferred conformation. researchgate.net The most stable conformer will be the one that minimizes steric repulsion and optimizes any favorable electronic interactions. libretexts.org

Coordination Chemistry of 5 Methyl 1 Propyl 1h Pyrazole

Ligand Design Principles and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. researchgate.net Pyrazole (B372694) and its derivatives are particularly valued for their adaptability as N-donor ligands. researchgate.net

Monodentate Coordination through N2

The most common coordination mode for pyrazole-based ligands, including 5-methyl-1-propyl-1H-pyrazole, is as a monodentate ligand through its N2 nitrogen atom. mdpi.comresearchgate.netajchem-a.com This pyridine-like nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond with a metal center. mdpi.com The presence of a propyl group at the N1 position and a methyl group at the C5 position of this compound sterically hinders coordination at the N1 nitrogen, further favoring the monodentate coordination through N2. This mode of coordination is fundamental to the construction of a wide array of metal complexes with varying geometries and nuclearities. researchgate.net

Potential for Chelating or Polydentate Behavior with Modified Analogues

While this compound itself primarily acts as a monodentate ligand, the versatile pyrazole scaffold allows for modifications to induce chelating or polydentate behavior. By introducing additional coordinating groups onto the pyrazole ring or the propyl substituent, ligands capable of forming multiple bonds with a single metal ion can be designed. researchgate.netresearchgate.net For instance, the incorporation of functional groups such as hydroxymethyl, amino, or carboxyl groups can lead to the formation of stable chelate rings, enhancing the stability and influencing the electronic properties of the resulting metal complexes. tandfonline.comunicam.it The synthesis of such modified analogues opens up possibilities for creating complexes with specific geometries and reactivities tailored for various applications. researchgate.netbohrium.com

Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, reacting equimolar amounts of 5-methyl-1H-pyrazole-3-carboxylic acid and a metal salt like copper(II) chloride in an alcohol solution can yield crystalline complexes. iucr.org Similarly, nickel(II) complexes have been synthesized with various pyrazole-based chelating ligands. nih.gov The synthesis of 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide, a related pyrazole derivative, involves reacting the corresponding acyl chloride with propylamine (B44156) in toluene. mdpi.com These methods highlight the general strategies employed in the preparation of pyrazole-metal complexes, which can often be isolated as stable, crystalline solids.

Structural Characterization of Pyrazole-Metal Complexes

For instance, in a copper(II) complex with 5-methyl-1H-pyrazole-3-carboxylate, the copper ion is five-coordinated in a distorted square-pyramidal environment. iucr.org The basal plane is formed by a nitrogen and an oxygen atom from the pyrazole ligand and two oxygen atoms from water molecules, while the apical position is occupied by an oxygen atom from another ligand. iucr.org In a manganese(II) complex with 5-methyl-1H-pyrazole, the manganese atom is situated on a crystallographic inversion center, resulting in a distorted octahedral geometry with four pyrazole ligands and two bromide ions. iucr.org

These structural studies reveal that the coordination number and geometry of the metal center can vary significantly depending on the metal ion, the other ligands present, and the stoichiometry of the complex. researchgate.net

Table 1: Selected Crystallographic Data for Pyrazole-Metal Complexes

CompoundMetal IonCoordination GeometryKey Structural FeaturesReference
[Cu(C7H4NO4)(C5H5N2O2)(H2O)2]Cu(II)Distorted Square-PyramidalFive-coordinate Cu(II) with N and O donors from the pyrazole ligand. iucr.org
[MnBr2(C4H6N2)4]Mn(II)Distorted OctahedralSix-coordinate Mn(II) with four monodentate pyrazole ligands. iucr.org
Ni(L1)22Ni(II)Mononuclear ComplexCoordination with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. mdpi.com
[Cd2(L2)2]Cl4Cd(II)Dinuclear ComplexBridging ligands of 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide. mdpi.com

Note: L1 = 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, L2 = 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds containing pyrazole ligands are of significant interest. These properties are influenced by the nature of the metal ion, its oxidation state, the coordination environment, and intermolecular interactions. core.ac.ukacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, providing insights into the electronic structure and the local environment of the metal ion. core.ac.uk Magnetic susceptibility measurements over a range of temperatures can reveal the nature of magnetic interactions between metal centers in polynuclear complexes, which can be either ferromagnetic or antiferromagnetic. core.ac.uknih.gov

For example, studies on chloro-bridged copper(II) complexes with pyrazole/thiazine ligands have shown that the magnetic properties are highly dependent on the substituents on the pyrazole ring. core.ac.uk DFT calculations are often employed to complement experimental data and to better understand the magneto-structural correlations. core.ac.uk In some pyrazole-based metal-organic frameworks, interesting magnetic behaviors such as single-molecule magnet behavior and antiferromagnetic interactions have been observed. acs.org

Catalytic Applications of Pyrazole-Metal Complexes in Organic Transformations

Pyrazole-metal complexes have demonstrated significant potential as catalysts in a variety of organic transformations. researchgate.netbohrium.com The tunability of the steric and electronic properties of the pyrazole ligand allows for the fine-tuning of the catalytic activity of the metal center. researchgate.net

One notable area of application is in carbon-carbon coupling reactions, where transition metal complexes bearing pyrazole-based ligands have been successfully employed. researchgate.net Additionally, these complexes have shown activity in oxidation reactions. bohrium.com For instance, pyrazole-based ligands in combination with copper(II) or cobalt(II) salts have been shown to catalyze the oxidation of catechols and 2-aminophenol. bohrium.com Protic pyrazole complexes have also been investigated for their catalytic role in transformations such as transfer hydrogenation, where the N-H group of the pyrazole can participate in the catalytic cycle. researchgate.netnih.gov The development of pyrazole-containing ligands continues to be an active area of research for the design of efficient and selective catalysts for a wide range of organic reactions. evitachem.com

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govlabinsights.nl Pyrazole derivatives are frequently employed as N-donor ligands to bridge metal centers, forming 1D, 2D, or 3D network structures. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring act as coordination sites for metal ions, making them valuable building blocks in the synthesis of MOFs. sciforum.netrsc.org

For example, a synthesized MOF, MIL-101(Cr)-N(CH₂PO₃H₂)₂, was used as a catalyst for producing pyrano[2,3-c]pyrazole derivatives. acs.orgresearchgate.net This demonstrates the utility of pyrazole-containing structures within MOF chemistry, even if the specific compound this compound is not the ligand itself. The general utility of pyrazoles as ligands is well-established for creating frameworks with diverse applications, from catalysis to heavy-metal adsorption. researchgate.netresearchgate.netnih.gov

Development of Pyrazole-Containing Polymers

Pyrazole derivatives are valuable monomers for creating functional polymers due to their thermal stability, and electronic and chelating properties. royal-chem.comresearchgate.net These polymers find use in various fields, including materials science for applications like semiconductors and light-emitting diodes (OLEDs). researchgate.net The synthesis of polymers containing pyrazole moieties can be achieved through various methods, including free-radical polymerization of pyrazole-functionalized monomers. researchgate.net

For instance, research has been conducted on the polymerization of pyrazole-derived methacrylate (B99206) monomers. researchgate.net A study on poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) investigated its thermal and optical properties, highlighting the potential of the pyrazole core in creating new polymers. researchgate.net While this example uses phenyl substituents, the underlying principle of incorporating the pyrazole ring into a polymer backbone is transferable. The N-propyl and C-methyl groups of this compound would influence the resulting polymer's solubility, chain packing, and mechanical properties.

In another context, a derivative, 3,5-dinitro-1-propyl-1H-pyrazol-4-amine, was synthesized as a non-polymerizable control in a study on pressure-induced polymerization of a related energetic material, showing the stability of the N-propyl-pyrazole core under certain conditions. chinesechemsoc.org The development of chelating polymers for metal ion extraction also utilizes pyrazole ligands grafted onto a polymer backbone, such as polymethylhydrosiloxane. researchgate.net

Table 1: Examples of Pyrazole-Containing Polymer Systems and Their Applications

Polymer/Monomer SystemPolymerization MethodKey Properties/Applications
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)Free radical polymerizationThermally stable, potential for optical materials. researchgate.net
Pyridine-pyrazole ligands on polymethylhydrosiloxaneHydrosilylation graftingChelating polymer for heavy metal extraction. researchgate.net
Poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide)PolycondensationPotential semiconductor with good conductivity. researchgate.net
2-cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioateRAFT PolymerizationUsed as a chain transfer agent (CTA) in controlled polymerization. uni-halle.de

Applications in Liquid Crystals and Electroluminescent Materials

The rigid, planar structure of the pyrazole ring makes it a suitable core for designing molecules with liquid crystalline and electroluminescent properties. sciforum.netmdpi.com

Liquid Crystals: A key requirement for liquid crystalline behavior is a molecule with both rigid and flexible parts. researchgate.net The aromatic pyrazole ring provides the necessary rigidity. By attaching flexible alkyl or alkoxy chains, researchers can induce mesophase behavior. A homologous series of unsymmetrical 3,5-disubstituted-1H-pyrazole derivatives has been synthesized and shown to exhibit nematic and smectic liquid crystal phases. researchgate.net Although this specific study did not use a 1-propyl-5-methyl substitution, it establishes that appropriate functionalization of the pyrazole core can lead to liquid crystalline materials. The N-propyl group in this compound would act as a flexible tail, which is crucial for the formation of liquid crystal phases.

Electroluminescent Materials: Pyrazole derivatives are widely investigated for their use in Organic Light-Emitting Diodes (OLEDs). sciforum.net Their electron-rich nature makes them suitable as hole-transport materials or as fluorescent emitters. Pyrazoline derivatives, a related class, are noted for strong fluorescence and are used as blue emitters in OLEDs. researchgate.net Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have also gained attention for their significant photophysical properties. mdpi.com

Research into trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential as emitters in OLEDs, producing bright bluish-green light. doaj.orgmdpi.com While these are more complex structures, the studies highlight the pyrazole core's role in electroluminescence. The specific compound this compound could serve as a building block for more complex luminescent molecules or be incorporated into host materials for OLEDs. google.comgoogle.com

Role in Conductive Polymers and Photovoltaic Materials

The application of pyrazole derivatives extends to conductive polymers and materials for photovoltaic devices, where their electronic properties are highly advantageous. royal-chem.com

Conductive Polymers: Polymers containing conjugated systems can conduct electricity. The pyrazole ring, being an electron-rich heterocycle, can be incorporated into polymer backbones to create materials with semiconducting properties. researchgate.net These materials are of interest for use in organic field-effect transistors (OFETs) and other electronic devices. researchgate.net The substituent groups on the pyrazole ring, such as the propyl and methyl groups, can be used to tune the polymer's solubility and processability, which are critical for device fabrication.

Photovoltaic Materials: In the realm of solar energy, pyrazole derivatives are explored as components in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). researchgate.net Their strong electron-donating nature and hole-transport capabilities make them effective as donor materials. Materials incorporating pyrazole have been noted to enhance photovoltaic performance, partly due to their low ground-state dipole moments. researchgate.net

Studies on pyrazolo[3,4-b]quinoline derivatives have shown their applicability in bulk heterojunction solar cells. doaj.orgmdpi.com In these devices, the pyrazole-based material is blended with a polymer like poly(3-decylthiophene-2,5-diyl) to form the active layer where charge separation occurs. doaj.orgmdpi.com Although power conversion efficiencies in these specific initial studies were modest, they confirm the potential of pyrazole-based compounds in photovoltaics. The compound this compound could be chemically modified to create more complex donor or acceptor materials for organic solar cells.

Table 2: Optoelectronic Applications of Pyrazole Derivatives

Pyrazole Derivative TypeApplicationFunction
1H-pyrazolo[3,4-b]quinolinesOLEDs, PhotovoltaicsEmitter, Donor Material in Active Layer. doaj.orgmdpi.com
Pyrazoline derivativesOLEDsBlue Emitter, Film-Forming Material. researchgate.net
General Pyrazole PolymersOFETs, Solar CellsHole Transport Layer, Semiconductor. researchgate.net
Pyrazolo[1,5-a]pyrimidinesMaterials ScienceSignificant Photophysical Properties. mdpi.com

Function as Extraction Reagents for Metal Ions

The two adjacent nitrogen atoms in the pyrazole ring make it an excellent chelating ligand for a wide range of metal ions. nih.gov This property is harnessed for the selective extraction and separation of metals.

Pyrazole derivatives can be functionalized and used as reagents in solvent extraction processes. For example, a study demonstrated the use of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid as a complexing reagent for the selective extraction of Fe(III) ions from aqueous solutions. researchgate.net The pyrazole-based reagent formed a stable complex with Fe(III) that could be extracted into an organic phase, leaving other ions like Fe(II) behind.

This principle can be extended by incorporating pyrazole units into polymer structures to create solid-phase extraction materials. researchgate.net Chelating polymers with grafted pyridine-pyrazole ligands have been synthesized and shown to be effective in removing heavy metal ions such as Cu²⁺, Cd²⁺, Cr³⁺, and Ni²⁺ from water. researchgate.net The efficiency of these materials depends on factors like pH, contact time, and the initial concentration of metal ions. The N-propyl group on this compound would enhance its solubility in organic solvents, a desirable property for a liquid-liquid extraction reagent.

Conclusion

De Novo Synthesis of the Pyrazole Ring System

The formation of the pyrazole core can be achieved through several elegant chemical transformations. These methods build the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

A foundational and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. mdpi.com This approach is valued for its simplicity and the ready availability of starting materials. The reaction of a β-diketone with a hydrazine derivative, first reported by Knorr in 1883, can lead to the formation of two regioisomers. wisdomlib.org

The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the synthesis of this compound, this would involve the reaction of pentane-2,4-dione (acetylacetone) with propylhydrazine. The regioselectivity of this reaction, determining whether the methyl group is at the 3- or 5-position and which nitrogen atom bears the propyl group, is a critical consideration.

The use of catalysts can significantly influence the reaction's efficiency and regioselectivity. For instance, nano-ZnO has been employed as a catalyst for the synthesis of 1,3,5-substituted pyrazoles. semanticscholar.org Similarly, lithium perchlorate (B79767) has been used as a Lewis acid catalyst in an environmentally friendly procedure. mdpi.com The reaction conditions, such as solvent and temperature, also play a crucial role. Reactions carried out in N,N-dimethylacetamide in an acidic medium can provide good yields and high regioselectivity.

Besides 1,3-diketones, other 1,3-difunctional systems like α,β-unsaturated ketones and acetylenic ketones can also be employed. mdpi.com The reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which are then oxidized to pyrazoles. semanticscholar.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
1,3-Difunctional SystemHydrazine DerivativeCatalyst/ConditionsProduct TypeReference
β-DiketoneHydrazine derivativesAcid medium, N,N-dimethylacetamidePolysubstituted pyrazoles
Acetylacetone2,4-DinitrophenylhydrazineLithium perchloratePyrazole derivatives mdpi.com
Ethyl acetoacetatePhenylhydrazineNano-ZnO1,3,5-Substituted pyrazoles semanticscholar.org
α,β-Ethylenic ketoneHydrazine derivativeCopper triflate, bmim, then oxidation1,3,5-Trisubstituted pyrazoles semanticscholar.org
Acetylenic ketonesHydrazine derivativesEthanol (B145695)Mixture of regioisomeric pyrazoles mdpi.comsemanticscholar.org

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.org This strategy often circumvents the need for isolating intermediates, thereby reducing waste and simplifying procedures.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, the three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines using a Yb(PFO)3 catalyst. beilstein-journals.org Another approach involves the one-pot reaction of enaminones, benzaldehyde, and hydrazine-HCl in water, which is an environmentally friendly method.

These reactions can be highly regioselective. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can lead to regioselectively synthesized pyrazoles. beilstein-journals.org The choice of catalyst and reaction conditions is critical in directing the outcome of the reaction. For example, sodium gluconate has been used as an organocatalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org

Table 2: Multicomponent Reactions for Pyrazole Synthesis
ComponentsCatalyst/ConditionsProduct TypeReference
Aldehydes, β-ketoesters, hydrazinesYb(PFO)3Persubstituted pyrazoles beilstein-journals.org
Enaminones, benzaldehyde, hydrazine-HClAmmonium acetate, water1-H-pyrazole derivatives
Aromatic aldehydes, malononitrile, phenyl hydrazineSolid-phase vinyl alcohol (SPVA), solvent-freeAmino pyrazole derivatives rsc.org
(Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrilePiperidine, aqueous mediumPyrano[2,3-c]pyrazole derivatives mdpi.com

Transition Metal-Catalyzed Approaches to Pyrazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, often enabling novel bond formations and functionalizations. rsc.orgresearchgate.net These methods can offer high efficiency and selectivity under mild conditions.

One approach involves the transition metal-catalyzed C-H functionalization of existing pyrazole rings to introduce new substituents. rsc.orgresearchgate.net However, for the de novo synthesis, transition metals can catalyze the cyclization of appropriate precursors. For example, a rhodium(III)-catalyzed cascade reaction has been developed for the three-component synthesis of N-naphthyl pyrazoles. mdpi.com

Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-heteroatom bonds, and these methods can be adapted for pyrazole synthesis. mdpi.com Copper-catalyzed reactions are also prevalent, such as the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. researchgate.net Furthermore, iron(III)-based ionic liquids have been utilized as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. ias.ac.in

Table 3: Transition Metal-Catalyzed Pyrazole Synthesis
CatalystReaction TypeStarting MaterialsProduct TypeReference
Rh(III)Cascade pyrazole annulation and Satoh–Miura benzannulationNot specifiedN-naphthyl pyrazoles mdpi.com
Cu(II)Cascade synthesisNot specifiedSulfonated 3-carboxamide quinolin-2-(1H)-ones researchgate.net
Fe(III) in ionic liquidOne-pot condensationHydrazines, 1,3-diketonesPyrazole derivatives ias.ac.in
PalladiumOxidative carbonylationArylhydrazines, alkynes, COTrisubstituted pyrazoles nih.gov

N-Alkylation Strategies for 1-Propyl Substitution

Once the pyrazole ring is formed, or if starting with a pre-formed pyrazole, the introduction of the propyl group at the N1 position is a key step. This is typically achieved through N-alkylation reactions.

Regioselective N1-Alkylation Methodologies

The N-alkylation of unsymmetrical pyrazoles can result in a mixture of two regioisomers (N1 and N2 alkylation). Achieving high regioselectivity for the desired N1-propylated product is a significant synthetic challenge. Several strategies have been developed to control the regioselectivity of this reaction.

One common method involves the use of a base to deprotonate the pyrazole, followed by reaction with an alkylating agent like propyl halide. The choice of base and solvent can have a profound impact on the regioselectivity. For instance, using K2CO3 in DMSO has been shown to achieve regioselective N1-alkylation of 3-substituted pyrazoles. nih.gov A catalyst-free Michael addition has also been reported for the highly regioselective N1-alkylation of 1H-pyrazoles, achieving N1/N2 ratios greater than 99.9:1. researchgate.netacs.org

Steric hindrance often plays a role, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. mdpi.com For 5-methyl-1H-pyrazole, the N1 position is generally less hindered than the N2 position (adjacent to the methyl group), which can favor N1-alkylation.

Influence of Reaction Conditions and Reagents on N-Propylation Efficacy

The efficiency and outcome of the N-propylation reaction are highly dependent on the specific conditions and reagents employed.

Bases: Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the pyrazole. researchgate.net However, milder bases like potassium carbonate (K2CO3) can also be effective and may offer better regioselectivity. nih.gov

Solvents: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions as they can solvate the cation of the base and enhance the nucleophilicity of the pyrazole anion. researchgate.netresearchgate.net

Alkylating Agents: For N-propylation, propyl halides (e.g., propyl iodide, propyl bromide) or other propyl electrophiles are used. The reactivity of the leaving group on the propyl chain will affect the reaction rate.

Temperature: The reaction temperature can influence both the rate and the regioselectivity of the alkylation. researchgate.net Optimization of the temperature is often necessary to achieve the desired outcome.

Catalysts: While many N-alkylation reactions are performed under basic conditions without a catalyst, acid-catalyzed methods have also been developed. For example, N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles can be catalyzed by a Brønsted acid like camphorsulfonic acid. mdpi.comsemanticscholar.org

Table 4: Conditions for N-Alkylation of Pyrazoles
Conditions/ReagentsEffect on N-AlkylationExampleReference
K2CO3 in DMSOPromotes regioselective N1-alkylation.N1-alkylation of 3-substituted pyrazoles. nih.gov
iPr2NEt in DMSOFacilitates catalyst-free Michael addition for N1-alkylation.Highly regioselective N1-alkylation of 1H-pyrazoles. acs.org
NaH in DMFStrong base for deprotonation, enabling alkylation.One-pot synthesis of functionalized phenylaminopyrazoles. researchgate.net
Brønsted acid (e.g., CSA)Catalyzes N-alkylation with trichloroacetimidate electrophiles.N-alkylation of various pyrazoles. mdpi.comsemanticscholar.org

Functionalization of the Pyrazole Ring System at C5 (Methyl Group)

The functionalization of the methyl group at the C5 position of the pyrazole ring is a key strategy for creating diverse analogues. While direct functionalization of the C5 methyl group of this compound is not extensively detailed in readily available literature, general principles of benzylic-like reactivity can be applied. The C5 position of the pyrazole ring is electrophilic in nature, which can influence the reactivity of the attached methyl group. researchgate.net

One common approach for functionalizing methyl groups on heterocyclic rings is through halogenation, such as bromination, which can then serve as a handle for further transformations. For instance, a related pyrazole, 4-bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid, is synthesized by reacting 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid with bromine. google.com This indicates that the pyrazole ring can undergo electrophilic substitution, and similar principles could be adapted for the functionalization of the C5-methyl group, potentially through radical halogenation.

Another potential avenue for functionalization is through oxidation of the methyl group to an alcohol or a carboxylic acid. Such transformations would provide a reactive site for further derivatization, enabling the introduction of a wide array of functional groups.

Furthermore, metalation of the methyl group, followed by reaction with an electrophile, presents a powerful method for C-C bond formation. This approach, however, would need to consider the potential for competitive metalation at other positions on the pyrazole ring. The inherent reactivity of the pyrazole ring, where the C4 position is a nucleophilic center, could lead to side reactions. researchgate.net

Research on related pyrazole systems demonstrates the feasibility of introducing various substituents. For example, a flexible synthesis of pyrazoles with different functionalized substituents at C3 and C5 has been developed, showcasing the installation of various alkyl and aryl groups at the C5 position. acs.orgnih.govacs.org These methods often involve the cyclocondensation of appropriately substituted precursors rather than direct functionalization of a pre-formed pyrazole. acs.orgnih.govacs.org

A study on the synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] mdpi.comnih.govdiazepine-2-carboxylates involved the alkylation of a pyrazole precursor, highlighting another route for introducing complexity to the pyrazole scaffold. chemrxiv.org

Table 1: Potential Functionalization Reactions at the C5-Methyl Group

Stereochemical Considerations in Synthesis

In the synthesis of pyrazole derivatives, stereochemistry becomes a critical consideration when chiral centers are present in the substituents or when the synthetic route itself can generate stereoisomers. For the specific compound this compound, the molecule itself is achiral. However, the introduction of chiral substituents or the use of chiral auxiliaries during synthesis can lead to stereoisomeric products.

A key aspect of stereoselective pyrazole synthesis involves controlling the geometry of precursors or employing chiral catalysts. For instance, the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemical outcome can be switched by the presence or absence of a silver carbonate catalyst. mdpi.comresearchgate.net

Furthermore, the synthesis of pyrazole C-nucleosides highlights the importance of controlling stereochemistry at the anomeric center of a sugar moiety attached to the pyrazole ring. thieme-connect.com While not directly applicable to this compound, these studies demonstrate the advanced techniques available for achieving high stereoselectivity in pyrazole synthesis.

In cases where a chiral center is introduced on a substituent, such as in the synthesis of novel pyrazole derivatives using tert-butanesulfinamide as a chiral auxiliary, the stereochemistry is carefully controlled through the synthetic sequence. rsc.org This involves the stereoselective addition to a chiral imine, followed by further transformations to yield the desired chiral pyrazole. rsc.org

The interrupted Ohira–Bestmann reaction provides another example of stereoselective synthesis, leading to cyclopenta[c]pyrazoles where the stereochemical information from the starting aldehyde is transferred to the final bicyclic product with high diastereoselectivity. thieme-connect.com

Table 2: Examples of Stereoselective Pyrazole Syntheses

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to develop more environmentally friendly and sustainable processes. These approaches focus on the use of safer solvents, catalysts, and energy-efficient methods. thieme-connect.com

A significant green approach is the use of water as a solvent. thieme-connect.com For example, the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles has been achieved through the cyclization of diketoesters and diketones with semicarbazide (B1199961) hydrochloride in water, which also avoids the use of toxic hydrazine. rsc.org Similarly, multicomponent reactions in aqueous media have been developed for the synthesis of pyrazolone (B3327878) derivatives. acs.org Glycerol has also been explored as a green solvent for the synthesis of 4-arylselanylpyrazoles. scielo.br

The use of catalysts that are recyclable and environmentally benign is another cornerstone of green pyrazole synthesis. Nano-catalysts, such as zinc oxide, have been employed in microwave-assisted, solvent-free conditions for the synthesis of substituted pyrazoles. pharmacophorejournal.com Other heterogeneous catalysts like ceria-silica have been used in multicomponent reactions to produce pyrazolones. thieme-connect.com

Flow chemistry is emerging as a powerful green technology for pyrazole synthesis. mdpi.com It offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. mdpi.com Continuous-flow processes have been developed for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. mdpi.com

Table 3: Green Chemistry Strategies in Pyrazole Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

¹H NMR Spectroscopy for Proton Chemical Environment Characterization

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a suitable solvent like CDCl₃ are influenced by the electronic effects of the pyrazole ring and the alkyl substituents.

The protons of the n-propyl group attached to the N1 position of the pyrazole ring would exhibit distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂-), being the most deshielded of the propyl group, are expected to appear as a triplet at approximately δ 4.0-4.2 ppm. The subsequent methylene protons (-CH₂-) would likely resonate as a multiplet (sextet) in the range of δ 1.8-2.0 ppm. The terminal methyl protons (-CH₃) of the propyl group, being the most shielded, would appear as a triplet around δ 0.9-1.0 ppm.

The methyl group attached to the C5 position of the pyrazole ring is anticipated to produce a singlet peak around δ 2.3-2.5 ppm. The single proton on the pyrazole ring, at the C4 position, would appear as a singlet, with an expected chemical shift in the region of δ 5.9-6.1 ppm. The proton at the C3 position would also present as a singlet, likely in the range of δ 7.3-7.5 ppm.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-CH₂-CH₂-CH₃4.0 - 4.2Triplet~7
N-CH₂-CH₂-CH₃1.8 - 2.0Sextet~7
N-CH₂-CH₂-CH₃0.9 - 1.0Triplet~7
C5-CH₃2.3 - 2.5SingletN/A
C4-H5.9 - 6.1SingletN/A
C3-H7.3 - 7.5SingletN/A

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

The carbon atoms of the n-propyl group are expected at the higher field (more shielded) region of the spectrum. The terminal methyl carbon (-CH₃) would be the most shielded, with a predicted chemical shift around δ 10-12 ppm. The adjacent methylene carbon (-CH₂-) is expected around δ 23-25 ppm, and the methylene carbon attached to the nitrogen (N-CH₂-) would be further downfield at approximately δ 50-55 ppm.

The carbon of the methyl group at the C5 position is predicted to resonate around δ 12-14 ppm. The pyrazole ring carbons will appear in the aromatic region. The C4 carbon is expected to be the most shielded of the ring carbons, with a chemical shift around δ 105-107 ppm. The C3 and C5 carbons are predicted to be in the range of δ 138-140 ppm and δ 148-150 ppm, respectively. The specific assignment can be confirmed with 2D NMR techniques.

Carbon GroupPredicted Chemical Shift (δ, ppm)
N-CH₂-CH₂-CH₃50 - 55
N-CH₂-CH₂-CH₃23 - 25
N-CH₂-CH₂-CH₃10 - 12
C5-CH₃12 - 14
C4105 - 107
C3138 - 140
C5148 - 150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be expected between the adjacent methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the propyl and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations would include the N-CH₂ protons showing a cross-peak to the C5 and C2 carbons of the pyrazole ring, and the C5-methyl protons showing a correlation to the C5 and C4 carbons.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes. For this compound, VT-NMR could be used to study the rotation of the propyl group around the N-C bond. At lower temperatures, restricted rotation might lead to the broadening or splitting of the signals for the propyl group protons, particularly the N-CH₂ protons. However, for a simple propyl group, significant changes are generally not expected at typical NMR operating temperatures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. C-H stretching vibrations of the alkyl groups (propyl and methyl) would appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the pyrazole ring is expected around 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would give rise to bands in the 1400-1600 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1300 cm⁻¹ range. C-H bending vibrations of the alkyl groups would be observed in the 1375-1470 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H stretch (pyrazole ring)3100 - 31503100 - 3150
C-H stretch (alkyl)2850 - 30002850 - 3000
C=N / C=C stretch (ring)1400 - 16001400 - 1600
C-N stretch1000 - 13001000 - 1300
C-H bend (alkyl)1375 - 14701375 - 1470

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the pyrazole ring is the primary chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* transitions of the pyrazole ring. Unsubstituted pyrazole exhibits a main absorption band around 210 nm. nist.gov The presence of alkyl substituents is likely to cause a small bathochromic (red) shift. Therefore, this compound is predicted to have a maximum absorption (λ_max) in the range of 215-225 nm.

Electronic TransitionPredicted λ_max (nm)Solvent
π → π*215 - 225Ethanol/Methanol

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. While direct mass spectral data for this compound is not extensively published, analysis of closely related pyrazole derivatives allows for a predictive understanding of its behavior under mass spectrometric conditions. The molecular formula for this compound is C₇H₁₂N₂, corresponding to a molecular weight of 124.19 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 124. The subsequent fragmentation is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for substituted pyrazoles typically involve the cleavage of alkyl substituents and the pyrazole ring itself.

For this compound, the primary fragmentation is anticipated to occur at the N-propyl group. The loss of an ethyl radical (•CH₂CH₃) would result in a significant fragment ion at m/z 95. Another prominent fragmentation pathway would be the cleavage of the entire propyl group, leading to the formation of a methylpyrazole cation at m/z 81. Further fragmentation of the pyrazole ring would produce smaller characteristic ions. This fragmentation pattern is consistent with data observed for related structures such as 1-isobutyl-3-methyl-pyrazoline, which shows fragmentation of the alkyl substituent. nist.gov

Research on analogous compounds like this compound-4-carboxamide and 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has utilized mass spectrometry to confirm molecular identity, reinforcing the reliability of this technique for pyrazole derivatives. nih.govacs.orgacs.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
m/z (Mass/Charge Ratio)Proposed Fragment IonStructure of FragmentNeutral Loss
124Molecular Ion [M]⁺[C₇H₁₂N₂]⁺-
95[M-C₂H₅]⁺[C₅H₇N₂]⁺•C₂H₅ (Ethyl radical)
81[M-C₃H₇]⁺[C₄H₅N₂]⁺•C₃H₇ (Propyl radical)

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Assembly

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the supramolecular assembly.

Furthermore, crystallographic studies of other pyrazole derivatives offer a model for the potential supramolecular assembly of this compound. For instance, the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a regioisomer, reveals specific packing arrangements and intermolecular forces. crystallography.net In many pyrazole-based crystal structures, supramolecular assembly is driven by hydrogen bonds (e.g., C-H···N or C-H···π interactions) and π–π stacking between pyrazole rings. iucr.org In the absence of strong hydrogen bond donors, the packing of this compound in the solid state would likely be governed by weaker van der Waals forces and potential C-H···N interactions, leading to the formation of specific aggregated structures like dimers or chains.

Table 2: Crystallographic Data for the Related Compound 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid crystallography.net
ParameterValue
Chemical FormulaC₈H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Cell Lengths (Å)a = 4.9336
b = 19.121
c = 9.568
Cell Angles (°)α = 90
β = 92.136
γ = 90
Cell Volume (ų)902

Conclusion and Future Research Directions

Summary of Current Understanding and Knowledge Gaps

Currently, 5-methyl-1-propyl-1H-pyrazole is primarily recognized as a structural motif. Its basic physicochemical properties can be inferred from its structure and comparison with analogous compounds. However, a significant knowledge gap exists regarding its specific reactivity, biological activity, and material properties. The majority of available data pertains to more complex pyrazole (B372694) derivatives, leaving the fundamental characteristics of this simpler structure largely unexplored. This lack of empirical data is a major hurdle in harnessing its potential for various applications.

Prospects for Novel Synthetic Methodologies

The synthesis of pyrazole derivatives has advanced significantly, moving from classical condensation reactions to more sophisticated and sustainable methods. museonaturalistico.it Future research should focus on developing novel, efficient, and regioselective synthetic routes to this compound and its derivatives. Promising areas include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. museonaturalistico.itresearchgate.net

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and product consistency. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a critical direction for sustainable chemical manufacturing. museonaturalistico.itresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the precise and efficient formation of carbon-nitrogen and carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyrazoles. numberanalytics.com

A comparative table of potential synthetic methods is presented below:

Synthetic MethodPotential AdvantagesKey Considerations
Classical Knorr Synthesis Well-established, readily available starting materials. numberanalytics.comOften requires harsh conditions, may lack regioselectivity.
Microwave-Assisted Synthesis Rapid heating, increased reaction rates, higher yields. museonaturalistico.itresearchgate.netSpecialized equipment required.
Flow Chemistry Enhanced safety, scalability, and process control. mdpi.comInitial setup can be complex and costly.
Green Synthesis Environmentally friendly, reduced waste. museonaturalistico.itresearchgate.netCatalyst development and solvent selection are crucial.

Exploration of Undiscovered Reactivity Pathways and Transformations

The pyrazole ring is an aromatic system, and its reactivity is influenced by the two nitrogen atoms and the substituents. pharmajournal.net The C4 position is generally the most susceptible to electrophilic attack. pharmaguideline.comquora.com For this compound, future research should systematically investigate its reactivity profile, including:

Electrophilic Substitution: Reactions such as nitration, halogenation, and sulfonation at the C4 position. pharmajournal.netpharmdbm.com

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings to introduce new functional groups.

Cycloaddition Reactions: Exploring the potential of the pyrazole ring to participate in cycloaddition reactions to form novel fused heterocyclic systems.

Functionalization of the Methyl and Propyl Groups: Investigating reactions to modify the alkyl substituents, which could lead to new derivatives with altered properties.

Advancements in Computational Modeling for Property Prediction and Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. hilarispublisher.commdpi.com For this compound, computational studies can provide valuable insights into:

Structural and Electronic Properties: Calculation of bond lengths, bond angles, and electronic distribution to understand the molecule's geometry and reactivity. chemicalbook.com

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra to aid in characterization.

Reaction Mechanisms: Modeling of reaction pathways to understand the kinetics and thermodynamics of various transformations.

Structure-Activity Relationships (SAR): In silico screening of virtual libraries of derivatives to identify candidates with desired biological or material properties. hilarispublisher.com

The following table outlines key computational parameters that can be investigated:

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT) Molecular geometry, electronic structure, spectroscopic data. researchgate.netProvides fundamental understanding of the molecule's characteristics.
Molecular Docking Binding affinity and mode to biological targets. hilarispublisher.commdpi.comEssential for drug discovery and design.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity. hilarispublisher.comEnables the prediction of the activity of new derivatives.
Molecular Dynamics (MD) Simulations Dynamic behavior and conformational changes. mdpi.comCrucial for understanding interactions in complex environments.

Design of Next-Generation Coordination Compounds for Advanced Applications

Synthesis and Characterization of Novel Coordination Complexes: Exploring the coordination of this compound with various transition metals.

Catalytic Applications: Investigating the potential of these complexes as catalysts in organic synthesis.

Luminescent Materials: Designing complexes with interesting photophysical properties for applications in sensing and imaging.

Magnetic Materials: Exploring the magnetic properties of polynuclear complexes.

Integration into Emerging Materials Systems and Technologies

The unique properties of the pyrazole nucleus make it a valuable building block for the development of advanced materials. biosynce.comroyal-chem.com Future research should explore the incorporation of this compound into:

Polymers: As a monomer or a functional additive to create polymers with enhanced thermal stability, conductivity, or optical properties. biosynce.com

Metal-Organic Frameworks (MOFs): As a ligand to construct porous materials for gas storage, separation, and catalysis. biosynce.combiosynce.com

Liquid Crystals: Investigating the potential of its derivatives to exhibit liquid crystalline behavior.

Organic Electronics: Exploring its use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Basic: What are the optimal synthetic routes for 5-methyl-1-propyl-1H-pyrazole?

Methodological Answer:
The Vilsmeier-Haack reaction is a robust method for synthesizing substituted pyrazoles. For this compound, the protocol involves:

  • Reagents : Use 5-chloro-1,3-dimethyl-1H-pyrazole as a precursor with propylating agents (e.g., propanol or propyl halides).
  • Conditions : React at 60°C in DMF with POCl₃ as a catalyst. Reaction times vary (1–2.5 hours) depending on substituents.
  • Purification : Column chromatography (silica gel, hexane/diethyl ether) yields the product in 55–67% efficiency .
    Alternative routes include multicomponent cyclization using hydrazines and β-keto esters under acidic conditions (e.g., glacial acetic acid in ethanol) .

Advanced: How do substituent positions (methyl and propyl groups) influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects : The methyl group at position 5 donates electrons via hyperconjugation, increasing electron density on the pyrazole ring. This enhances nucleophilic reactivity at position 4.
  • Steric Effects : The propyl group at position 1 introduces steric hindrance, reducing accessibility for electrophilic attacks. Computational studies (DFT) show a 15–20% decrease in reaction rates for bulky substituents at position 1 compared to methyl .
  • Validation : Use NMR (¹H and ¹³C) to analyze chemical shifts; for example, the propyl group’s terminal methyl protons appear at δ 0.97–1.04 ppm in CDCl₃ .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns. For instance, the pyrazole ring protons resonate at δ 7.25–7.56 ppm in aromatic regions, while the propyl group shows triplet/multiplet signals .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretches at ~1682 cm⁻¹, C-H stretches for propyl at ~2960 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D structure. Crystallographic data (e.g., CCDC entries) reveal bond angles and packing motifs, critical for understanding reactivity .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic (position 4) and nucleophilic (position 3) sites.
  • Solvent Effects : Simulate solvation (e.g., PCM model for DMF) to assess reaction barriers. Polar solvents stabilize transition states, reducing activation energy by ~10–15 kcal/mol .
  • Validation : Compare computed IR spectra with experimental data to refine force fields. Discrepancies >5% indicate model adjustments .

Basic: What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Solubility : The compound is lipophilic (logP ~2.5) but dissolves in polar aprotic solvents (DMF, DMSO). For aqueous systems, use co-solvents like ethanol (≤20% v/v) .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Degradation studies (TGA/DSC) show decomposition onset at 150°C .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Structural Variants : Test analogs with substituent modifications (e.g., replacing propyl with isopropyl) to isolate activity drivers .
  • Assay Conditions : Standardize MIC assays (e.g., broth microdilution per CLSI guidelines) to control pH, inoculum size, and incubation time .
  • SAR Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target enzymes (e.g., CYP450). Low-affinity docking (ΔG > –6 kcal/mol) explains inactivity .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification steps.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal. Collect organic waste in halogen-resistant containers .
  • Toxicity Data : Refer to SDS (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg in rats) .

Advanced: What strategies optimize regioselectivity in further functionalization of this compound?

Methodological Answer:

  • Directing Groups : Introduce a boronate ester at position 4 to direct cross-coupling (Suzuki-Miyaura) with aryl halides .
  • Microwave Synthesis : Reduce reaction times (e.g., 10 minutes at 100°C) for Buchwald-Hartwig amination, achieving >90% regioselectivity .
  • Monitoring : Use LC-MS to track intermediates. Quench aliquots at intervals and compare with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.